1-(1-Aminocyclopropyl)-3-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-3-methylpentan-2-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring fused to an amino group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-3-methylpentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Industrial applications include its use in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. For example, it may modulate enzyme activity or interact with receptors to trigger downstream effects. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and (1-aminocyclopropyl)phosphonic acids These compounds share the cyclopropane ring structure but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)8(11)6-9(10)4-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
ICSKHQAJFGHYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.